MCPA-2-ethylhexyl (CAS 29450-45-1) is a highly lipophilic, low-volatile ester derivative of the phenoxy herbicide MCPA. Unlike the parent acid or its water-soluble amine and alkali salts, the 2-ethylhexyl ester is characterized by a high octanol-water partition coefficient (LogP ~5.92) and negligible water solubility. These baseline physicochemical properties make it the critical precursor for Emulsifiable Concentrate (EC) formulations. Its primary procurement value lies in its superior cuticular penetration, rapid rainfastness, and compatibility with petroleum distillates and other lipophilic co-herbicides, providing performance reliability in environments and tank-mixes where aqueous salt formulations fail [1].
Substituting MCPA-2-ethylhexyl with generic MCPA dimethylamine (DMA) or sodium salts results in immediate formulation and application failures in specific industrial contexts. Because MCPA DMA is highly water-soluble (LogP -0.71 at pH 7) and insoluble in non-polar organic solvents, it cannot be formulated as an Emulsifiable Concentrate (EC) or tank-mixed with lipophilic active ingredients like fluroxypyr meptyl without severe phase separation or active ingredient precipitation . Furthermore, substituting with shorter-chain esters (such as MCPA butyl ester) introduces unacceptable volatility, drastically increasing the risk of off-target vapor drift and regulatory non-compliance. Therefore, MCPA-2-ethylhexyl is strictly non-interchangeable when low volatility, high lipophilicity, and EC compatibility are required.
The formulation of oil-based Emulsifiable Concentrates (ECs) requires active ingredients with high lipophilicity. MCPA-2-ethylhexyl exhibits a LogP of 5.92 and negligible water solubility, allowing stable dissolution in petroleum distillates and heavy aromatic solvents. In direct contrast, MCPA dimethylamine salt has a LogP of -0.71 (at pH 7) and is highly water-soluble. Attempting to use the DMA salt in an EC matrix or in co-formulations with lipophilic esters (e.g., bromoxynil octanoate) results in immediate phase separation and active ingredient precipitation [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP = 5.92 (MCPA-2-ethylhexyl) |
| Comparator Or Baseline | LogP = -0.71 (MCPA dimethylamine salt) |
| Quantified Difference | >6.6 log-unit difference in lipophilicity |
| Conditions | Standard formulation conditions at pH 7 |
This massive difference in lipophilicity dictates that only the 2-ethylhexyl ester can be procured for stable, oil-based EC formulations and complex lipophilic tank mixes.
While ester forms of MCPA provide superior plant penetration, short-chain esters are notoriously volatile. MCPA-2-ethylhexyl is engineered as a 'low-volatile' ester, exhibiting a vapor pressure of approximately 5.7 x 10^-3 mm Hg at 25°C. This is significantly lower than the vapor pressures of short-chain analogs like MCPA isobutyl or butyl esters, which readily volatilize post-application. The heavy 2-ethylhexyl chain suppresses volatility while maintaining the lipophilic advantages of the ester class [1].
| Evidence Dimension | Vapor Pressure / Volatility Profile |
| Target Compound Data | 5.7 x 10^-3 mm Hg at 25°C |
| Comparator Or Baseline | Short-chain MCPA esters (e.g., butyl/isobutyl esters) |
| Quantified Difference | Substantially lower vapor pressure classifying it as a 'low-volatile' ester |
| Conditions | Standard atmospheric conditions (25°C) |
Procurement of the 2-ethylhexyl ester ensures compliance with strict environmental drift regulations while retaining the high-penetration efficacy of an ester.
The high lipophilicity of MCPA-2-ethylhexyl drives rapid diffusion through the waxy cuticles of target broadleaf weeds. Because it partitions quickly into the plant tissue, it achieves rainfastness in as little as 1 to 2 hours post-application. Conversely, the highly water-soluble MCPA dimethylamine salt remains on the leaf surface in an aqueous phase for a prolonged period, making it highly susceptible to wash-off if rainfall occurs within 4 to 6 hours. This kinetic advantage translates to significantly higher reliability in unpredictable weather [1].
| Evidence Dimension | Rainfastness (Time to resist wash-off) |
| Target Compound Data | 1 to 2 hours |
| Comparator Or Baseline | 4 to 6 hours (MCPA dimethylamine salt) |
| Quantified Difference | 2 to 4 hours faster rainfastness |
| Conditions | Field application prior to rainfall events |
Buyers in regions with frequent or unpredictable rainfall must prioritize the 2-ethylhexyl ester to prevent costly re-applications and product wash-off.
Due to its LogP of 5.92 and high solubility in petroleum distillates, MCPA-2-ethylhexyl is the mandatory precursor for formulating EC herbicides. It is specifically selected over MCPA salts when the final product requires an oil-based carrier to improve spreading and penetration on target surfaces[1].
In advanced agrochemical manufacturing, MCPA-2-ethylhexyl is utilized to create broad-spectrum tank mixes with other esterified or lipophilic compounds, such as fluroxypyr meptyl or bromoxynil octanoate. Its matching solubility profile prevents the phase separation and precipitation that would occur if water-soluble MCPA salts were used [2].
For applications near sensitive crops or in environmentally regulated zones, MCPA-2-ethylhexyl is deployed as the optimal 'low-volatile' ester. It provides the rapid cuticular penetration necessary for controlling weeds with thick, waxy leaves, while its low vapor pressure (5.7 x 10^-3 mm Hg) mitigates the vapor drift risks associated with older, short-chain ester formulations [3].
Irritant;Environmental Hazard